molecular formula C8H8F2O2 B2530605 [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol CAS No. 2350481-93-3

[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol

Cat. No.: B2530605
CAS No.: 2350481-93-3
M. Wt: 174.147
InChI Key: BFIDRVSGDPJJCJ-RNFRBKRXSA-N
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Description

[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol is a cyclopropane-derived alcohol characterized by a strained three-membered ring substituted with two fluorine atoms at the 2-position and a furan-3-yl group at the 3-position. The methanol group (-CH2OH) is attached to the 1-position of the cyclopropane ring.

Properties

IUPAC Name

[(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c9-8(10)6(3-11)7(8)5-1-2-12-4-5/h1-2,4,6-7,11H,3H2/t6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIDRVSGDPJJCJ-RNFRBKRXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2C(C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1[C@@H]2[C@H](C2(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor followed by the introduction of the furan ring and fluorine atoms. One common method involves the use of difluorocarbene precursors and cyclopropanation reagents under controlled conditions to achieve the desired stereochemistry. The reaction conditions often include the use of catalysts such as rhodium or copper complexes to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol has several scientific research applications:

    Chemistry: The compound is used to study the effects of fluorination and cyclopropyl groups on chemical reactivity and stability.

    Biology: It serves as a probe to investigate biological pathways and enzyme interactions involving fluorinated compounds.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a building block for drug development.

    Industry: It is utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The cyclopropyl group contributes to the compound’s rigidity and conformational stability, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

(2S,3S)-(+)-(3-Phenylcyclopropyl)methanol ()
  • Substituents : A phenyl group replaces the furan-3-yl moiety, and the cyclopropane lacks fluorination.
  • Synthesis : Prepared via Grignard reactions and boron chemistry, involving diethylzinc and diiodomethane for cyclopropanation .
  • Relevance : Demonstrates the feasibility of stereoselective cyclopropane alcohol synthesis but lacks fluorination, which could enhance metabolic stability in the target compound.
Darunavir Analogue ()
  • Core Structure : Contains a hexahydrofuro[2,3-b]furan system instead of a cyclopropane. A carbamate group and fluorophenyl substituent are present.
  • Synthesis : Achieved 88% yield and 99.5% optical purity through an 8-step stereoselective route .
  • Relevance : Highlights the importance of stereochemical control in bioactive molecules, though the structural framework differs significantly from the target compound.
(3R,3aS,6aR)-Hexahydrofurofuran Carbamate ()
  • Substituents : Combines a cyclopropyl group with a carbamate and sulfonamide functionalities.
  • Stereochemistry : Complex (3R,3aS,6aR) and (1S,2S) configurations, emphasizing the role of stereochemistry in drug design .
  • Relevance : Suggests cyclopropane-containing alcohols may be privileged scaffolds in antiviral agents, though the target compound’s difluoro substitution could modulate electronic properties differently.

Key Observations :

  • Fluorination in the target compound may require specialized reagents (e.g., trifluoroacetic anhydride, as seen in ) or fluorocyclopropanation strategies .
  • High optical purity in (99.5%) underscores the need for advanced chiral resolution techniques, which could be applicable to the target compound’s (1S,3S) configuration .

Biological Activity

[(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol is a fluorinated cyclopropyl compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a cyclopropyl ring with two fluorine substituents and a furan ring. The molecular formula is C8H8F2O2C_8H_8F_2O_2, with a molecular weight of 174.14 g/mol. The stereochemistry is crucial for its biological interactions, as the (1S,3S) configuration influences its binding properties and reactivity.

The biological activity of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol is primarily attributed to its interaction with specific enzymes and receptors. The introduction of fluorine atoms enhances the compound's binding affinity and stability, making it a potential inhibitor or activator in various biological pathways. The rigidity provided by the cyclopropyl group contributes to conformational stability, which is essential for effective molecular interactions.

Biological Activity Overview

Research indicates that [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. Its effectiveness against resistant strains could be particularly valuable in addressing antibiotic resistance.
  • Antiproliferative Effects : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapy.

Research Findings

Recent studies have provided insights into the biological effects of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol:

Case Studies

  • Antimicrobial Studies : A study evaluated the compound's antibacterial effects against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations (MIC values ranging from 62.5 to 78.12 µg/mL) .
  • Antiproliferative Activity : Research on human cancer cell lines (HeLa and A549) demonstrated that [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol exhibited IC50 values of 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate antiproliferative effects .

Comparative Analysis

To better understand the biological activity of [(1S,3S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanol, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
[(1R,2S)-2,2-Difluoro-3-(furan-3-yl)cyclopropyl]methanolStructureVaries due to stereochemistry
[(1S,3S)-2,2-Difluoro-3-(thiophen-3-yl)cyclopropyl]methanolStructureAltered electronic properties
[(1S,3S)-2,2-Difluoro-3-(pyridin-3-yl)cyclopropyl]methanolStructureIncreased basicity and coordination potential

Q & A

Basic Research Questions

Q. What are the optimal catalysts and reaction conditions for stereoselective cyclopropanation in the synthesis of [(1S,3S)-2,2-difluoro-3-(furan-3-yl)cyclopropyl]methanol?

  • Methodological Answer : Cyclopropanation reactions often require transition-metal catalysts to achieve stereochemical control. Rhodium (e.g., Rh₂(OAc)₄) or copper complexes (e.g., Cu(OTf)₂) are effective for inducing stereoselectivity, particularly in Simmons-Smith-type reactions. For example, diethylzinc (Et₂Zn) paired with chiral dioxaborolane ligands can yield enantiomeric excess (ee) >99% under anhydrous conditions at −20°C .
  • Key Data :

Catalyst SystemTemperatureee (%)Yield (%)Reference
Rh₂(OAc)₄25°C8578
Cu(OTf)₂ + Ligand−20°C99.588

Q. How can enantiomeric purity be reliably determined for this compound?

  • Methodological Answer : Enantiomeric excess is best quantified via chiral GC or HPLC after derivatization. For cyclopropanols, conversion to trifluoroacetate esters (using trifluoroacetic anhydride) enhances chromatographic resolution. GC analysis with a chiral stationary phase (e.g., β-cyclodextrin) can achieve baseline separation, as demonstrated for similar cyclopropane derivatives .

Q. What spectroscopic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR : ¹⁹F NMR is essential for confirming difluoro substitution patterns (δ −120 to −150 ppm for CF₂ groups). ¹H NMR coupling constants (J) between cyclopropane protons (e.g., 5–8 Hz) confirm ring strain and stereochemistry .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration. For example, [(1R,3S)-2,2-dichloro analogs] crystallize in the orthorhombic P2₁2₁2₁ space group, with C–Cl···O halogen bonding influencing lattice geometry .

Advanced Research Questions

Q. How do steric and electronic effects of the furan-3-yl substituent influence reaction kinetics in cross-coupling reactions?

  • Methodological Answer : The electron-rich furan ring enhances nucleophilic aromatic substitution (SNAr) reactivity but may sterically hinder access to the cyclopropane core. Computational modeling (DFT at B3LYP/6-31G*) predicts activation barriers for Suzuki-Miyaura coupling, showing that bulky Pd catalysts (e.g., Pd(dba)₂ with SPhos ligands) mitigate steric effects .

Q. What role do intramolecular hydrogen bonds play in stabilizing the solid-state structure?

  • Methodological Answer : Hydroxyl groups form helical hydrogen-bonded chains in the crystal lattice (O–H···O, ~2.8 Å), as seen in [(1R,3S)-2,2-dichloro analogs]. These interactions create a chiral supramolecular architecture even in achiral monomers, with halogen bonding (C–F···O) further stabilizing the lattice .

Q. How can contradictory data on cyclopropane ring strain be resolved in computational vs. experimental studies?

  • Methodological Answer : Discrepancies arise from solvent effects and method limitations. Experimental ring-strain energy (RSE) measured via calorimetry (e.g., ~27 kcal/mol for difluorocyclopropanes) often exceeds DFT predictions. Hybrid QM/MM simulations incorporating implicit solvent models (e.g., SMD for THF) align better with empirical data .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields in the cyclopropanation of furan derivatives?

  • Resolution : Variability arises from moisture sensitivity of organozinc reagents and ligand purity. Anhydrous conditions (molecular sieves) and rigorously dried solvents (distilled from Na/benzophenone) improve reproducibility. For example, trace water reduces yields from 88% to <50% in Et₂Zn-mediated reactions .

Methodological Recommendations

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclopropanation to enforce (1S,3S) configuration .
  • Scale-Up : Replace THF with methyl-THF for greener solvent compatibility without compromising reaction efficiency .

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